1,2-Dibromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

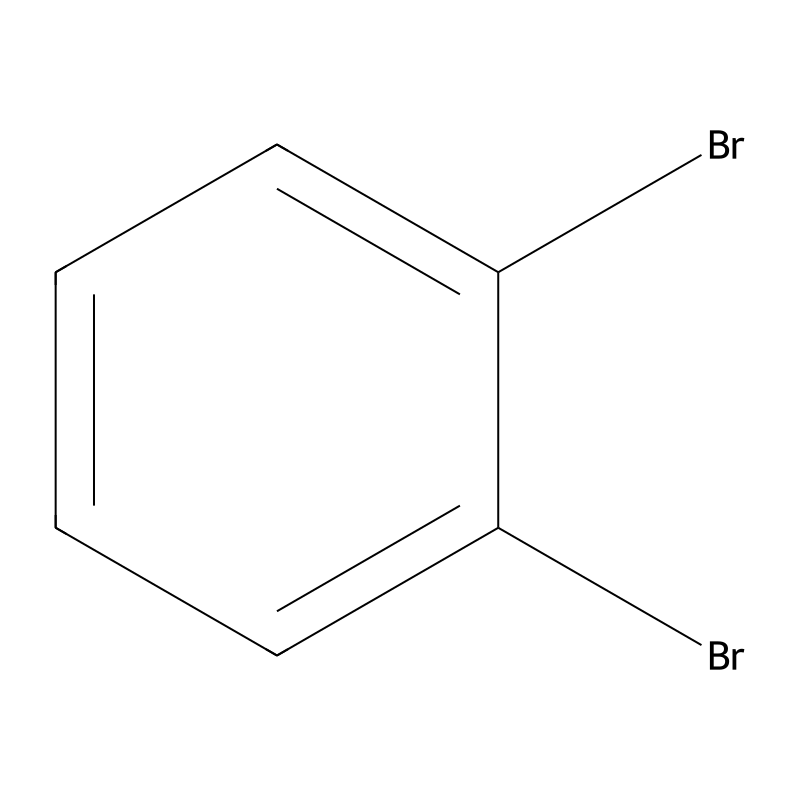

1,2-Dibromobenzene, also known as ortho-dibromobenzene, is an aryl bromide and one of three isomers of dibromobenzene, the others being 1,3-dibromobenzene and 1,4-dibromobenzene. It has the molecular formula C₆H₄Br₂ and a molecular weight of approximately 235.9 g/mol. This compound appears as a colorless liquid in its pure form, though impure samples may exhibit a yellowish tint. Its structure features two bromine atoms attached to adjacent carbon atoms on the benzene ring, which significantly influences its chemical behavior and reactivity .

- High Purity and Stability: Commercially available 1,2-Dibromoberzene often boasts high purity levels (>98%) and excellent stability, making it a reliable starting material for various reactions [Source: Fisher Scientific - 1,2-Dibromobenzene, 98%()].

- Precise Di-Bromination: The presence of two bromine atoms at the 1 and 2 positions of the benzene ring offers a specific reactive site for further chemical modifications [Source: Procurenet Limited - 1,2-Dibromobenzene - High Purity Compound for Diverse Applications ()].

These properties make 1.2-Dibromobenzene a valuable tool in synthetic organic chemistry, particularly for:

Precursor in Organic Synthesis

-Dibromobenzene serves as a crucial building block for synthesizing more complex organic molecules. By strategically replacing the bromine atoms with other functional groups, researchers can create various novel compounds with desired properties. Here are some examples:

- Synthesis of Heterocyclic Compounds: 1,2-Dibromobenzene can be used to prepare heterocyclic compounds, which are organic molecules containing atoms other than carbon in their ring structure. For instance, it can be a precursor for the synthesis of 3-(2-bromophenylthio)-4H-[1]benzopyran-4-one, a compound with potential biological applications [Source: Fisher Scientific - 1,2-Dibromobenzene, 98%()].

- Isoindoloquinazolinone Derivatives: The reaction of 1,2-Dibromobenzene with 2-aminobenzyl amine under specific conditions can lead to the formation of isoindoloquinazolinones. These molecules are of interest in medicinal chemistry due to their potential therapeutic applications [Source: Procurenet Limited - 1,2-Dibromobenzene - High Purity Compound for Diverse Applications ()].

Research on Material Properties

The unique structure of 1,2-Dibromobenzene can also be used to study various material properties. Some potential research areas include:

- Liquid Crystals: Due to its anisotropic properties (having different physical properties in different directions), 1,2-Dibromobenzene might be investigated for its potential use in liquid crystal research [Source: This information is based on the scientific understanding of the relationship between molecular structure and liquid crystal properties, but specific research on 1,2-Dibromobenzene in this field is not widely documented].

- Organic Electronics: The electronic properties of 1,2-Dibromobenzene can be explored in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) [Source: Similar logic applies here as for Liquid Crystals. Specific research on 1,2-Dibromobenzene in organic electronics is not yet well documented].

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions. For example, treatment with sodium sulfide can yield thiophenol derivatives.

- Coupling Reactions: It can react with organolithium reagents to form substituted aromatic compounds .

- Reaction with Benzyne: Exposure to benzyne can yield various substituted thiophenes .

Several methods exist for synthesizing 1,2-dibromobenzene:

- Bromination of Benzene: A common method involves the bromination of benzene using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. This reaction typically yields a mixture of dibromobenzene isomers.

- Direct Halogenation: Another approach involves direct halogenation of phenolic compounds or other derivatives under controlled conditions to favor the formation of the ortho isomer .

1,2-Dibromobenzene serves as a precursor in various chemical syntheses:

- Synthesis of Dithiols and Dithioethers: It is used in the preparation of dithioethers and other organosulfur compounds.

- Intermediate in Organic Synthesis: This compound is valuable in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.

- Solvent: It can also be used as a solvent in organic reactions due to its favorable solvent properties .

Studies exploring the interactions of 1,2-dibromobenzene with surfaces or other chemical species have indicated that it can form stable complexes through chemisorption processes. For instance, research has shown that it can covalently attach to silicon surfaces under specific conditions, which may have implications for material science applications . Additionally, its interactions with various nucleophiles highlight its utility in synthetic organic chemistry.

1,2-Dibromobenzene shares similarities with other dibromobenzenes but exhibits unique characteristics due to its ortho substitution pattern. Below are comparisons with other dibromobenzenes:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dibromobenzene | Meta | Less steric hindrance compared to 1,2-dibromobenzene. |

| 1,4-Dibromobenzene | Para | More symmetrical; typically less reactive than ortho isomer. |

| 1-Bromo-2-methylbenzene | Ortho | Contains an additional methyl group; alters reactivity and physical properties. |

The ortho position of the bromine atoms in 1,2-dibromobenzene leads to unique steric effects that influence its reactivity compared to its meta and para counterparts .

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Vapor Pressure

Use Classification

General Manufacturing Information

Benzene, 1,2-dibromo-: ACTIVE

Dates

Different Hepatic Concentrations of Bromobenzene, 1,2-Dibromobenzene, and 1,4-Dibromobenzene in Humanized-Liver Mice Predicted Using Simplified Physiologically Based Pharmacokinetic Models as Putative Markers of Toxicological Potential

Tomonori Miura, Makiko Shimizu, Shotaro Uehara, Manae Yoshizawa, Ayane Nakano, Mayu Yanagi, Yusuke Kamiya, Norie Murayama, Hiroshi Suemizu, Hiroshi YamazakiPMID: 33283517 DOI: 10.1021/acs.chemrestox.0c00387

Abstract

Bromobenzene is an industrial solvent that elicits toxicity predominantly in the liver. In this study, the hepatic concentrations of bromobenzene and its related compounds 1,2-dibromobenzene and 1,4-dibromobenzene in humanized-liver mice were predicted after single oral administrations by simplified physiologically based pharmacokinetic (PBPK) models that had been set up on experimental plasma concentrations after single oral doses of 100 mg/kg to rats and 100-250 mg/kg to control mice and humanized-liver mice. The output values by simplified PBPK models were consistent with measured blood substrate concentrations in rats, control mice, and humanized-liver mice with suitable input parameter values derived from in silico prediction and the literature or estimated by fitting the measured plasma substrate concentrations. The predicted time-dependent hepatic concentrations after virtual administrations in humanized-liver mice were partly confirmed with single measured hepatic concentrations of bromobenzene and 1,4-dibromobenzene 2 h after oral doses of 150-250 mg/kg to humanized-liver mice. Moreover, leaked human albumin mRNA, a marker of the extent of human hepatic injuries, in humanized-liver mouse plasma was detected after oral administration of bromobenzene, 1,2-dibromobenzene, and 1,4-dibromobenzene. These results suggest that dosimetry approaches for determining tissue and/or blood exposures of hepatic toxicants bromobenzene, 1,2-dibromobenzene, and 1,4-dibromobenzene in humanized-liver mice were useful after virtual oral doses using simplified PBPK models. Using simplified PBPK models and plasma data from humanized-liver mice has potential to predict and evaluate the hepatic toxicity of bromobenzenes and related compounds in humanized-liver mice and in humans.Efficient palladium-catalyzed double carbonylation of o-dibromobenzenes: synthesis of thalidomide

Jianbin Chen, Kishore Natte, Anke Spannenberg, Helfried Neumann, Matthias Beller, Xiao-Feng WuPMID: 24848729 DOI: 10.1039/c4ob00796d

Abstract

We describe here a convenient and mild procedure for double carbonylation of o-dibromobenzenes with various 2-amino pyridines and naturally occurring amines, thus providing in good to excellent yields N-substituted phthalimides by using this palladium-catalyzed carbonylation procedure. Furthermore, for the first time we have applied the developed synthetic protocol for the synthesis of biologically active molecule thalidomide via a single step carbonylative cyclization reaction in excellent yield.Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations

G Shakila, S Periandy, S RamalingamPMID: 22112581 DOI: 10.1016/j.saa.2011.10.066

Abstract

The FT-IR and FT-Raman spectra of the compound 1,2-dibromobenzene have been recorded in the region 4000-100cm(-1). The vibrational analysis has been made using HF and DFT (B3LYP and LSDA) level of theory by employing 6-31 +G (d, p) and 6-311 ++G (d, p) basis sets. Optimized geometrical parameters have been calculated, interpreted and compared with the reported experimental values of some halogen-substituted benzene. The experimental geometrical parameters show satisfactory agreement with the theoretical prediction of HF and DFT. The geometrical structure of the compound is fractured by the substitutions of couple of Br in the ring. From the vibrational assignments it is observed that, the vibrational pattern of the fundamental modes is realigned slightly with respect to the substitutions. The simulated FT-IR and FT-Raman spectra of the compound for different methods are compared with the experimental spectra. The impact of Br in the vibrational assignments of the molecule is also investigated.Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene

Holger F Bettinger, Matthias FilthausPMID: 17985921 DOI: 10.1021/jo7013033

Abstract

The one-step high-yield synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate is reported. A mechanistic investigation shows that 1,2-dilithiobenzene is not an intermediate in this reaction; the coexistence of trimethylsilyltriflate and tert-butyllithium at very low temperatures allows a sequence of bromine-lithium exchange and subsequent derivatization reactions to operate.An advantageous route to oxcarbazepine (trileptal) based on palladium-catalyzed arylations free of transmetallating agents

Mónica Carril, Raul SanMartin, Fátima Churruca, Imanol Tellitu, Esther DomínguezPMID: 16235889 DOI: 10.1021/ol051291p

Abstract

[reaction: see text] A new route to oxcarbazepine (Trileptal), the most widely prescribed antiepileptic drug, starting from commercially available 2'-aminoacetophenone and 1,2-dibromobenzene, is reported. The sequentially accomplished key steps are palladium-catalyzed intermolecular alpha-arylation of ketone enolates and intramolecular N-arylation reactions. After several experiments to establish the best conditions for both arylation processes, the target oxcarbazepine is obtained in a satisfactory overall yield, minimizing the number of steps and employing scalable catalytic procedures developed in partially aqueous media.Comparison of tissue distribution and metabolism of 1,2- and 1,4-dibromobenzenes in female rats

Jadwiga A Szymańska, Andrzej Sapota, Wojciech Wesołowski, Bogdan Czerski, Jerzy K PiotrowskiPMID: 12608625 DOI:

Abstract

The distribution, excretion and metabolism of 1,4-dibromobenzene (1,4-DBB) and 1,2-dibromobenzene (1,2-DBB), following a single intraperitoneal administration to female Wistar rats, were investigated using radiotracer 3H and GC-MS technique. The maximum level of 3H after 1,4-DBB administration was detected in all examined rat tissues between 4 and 24 h foltowing the injection. The highest concentrations of 3H were found in fat tissue, muscles, adrenal glands and sciatic nerve. About 50% of administered dose was still retained in the rat 72 h after injection. For 1,2-DBB, the highest level of 3H was in the liver, kidneys and fat tissue 4 and 8 h after administration. Three days after injection, less than 2% of the given dose was retained in the rat body. Urine turned out to be the main route of 3H excretion following the injection of both compounds (30% and 82%, after 1,4-DBB and 1,2-DBB, respectively), and about 4% of the given dose was excreted in feces. In urine of rats the following substances were identified (in sequence 1,4-dBB and 1,2-dBB): (1) unchanged parent compounds (5 and 11%); (2) dibromophenols (84 and 73%); (3) dibromothiophenols (5 and 10%) and (4) monobromophenols (1.9 and 0.7%). This study suggests that 1,2-DBB is characterized by a relatively high turnover rate, whereas 1,4-DBB shows a tendency for long-term retention in the body.Synthesis of C₂-Symmetric Benzimidazolium Salts and Their Application in Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides

Weiping He, Wei Zhao, Bihui Zhou, Haifeng Liu, Xiangrong Li, Linlin Li, Jie Li, Jianyou ShiPMID: 27338322 DOI: 10.3390/molecules21060742